

# A Spectroscopic Guide to 3-Chloro-2-nitrotoluene: Unveiling Molecular Structure

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## Compound of Interest

Compound Name: 3-Chloro-2-nitrotoluene

Cat. No.: B1582514

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This in-depth technical guide provides a comprehensive analysis of the spectral data for **3-Chloro-2-nitrotoluene** (CAS 5367-26-0), a valuable intermediate in the synthesis of dyes and other organic compounds.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a holistic understanding of the molecule's structure and spectroscopic behavior.

## Molecular Identity and Structure

**3-Chloro-2-nitrotoluene**, with the IUPAC name 1-chloro-3-methyl-2-nitrobenzene, has the molecular formula  $C_7H_6ClNO_2$ .<sup>[1]</sup> Its structure consists of a benzene ring substituted with a chlorine atom, a nitro group, and a methyl group. The relative positions of these substituents are critical to its chemical properties and are unambiguously confirmed by the spectroscopic methods detailed below.

Caption: Molecular structure of **3-Chloro-2-nitrotoluene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **3-Chloro-2-nitrotoluene**, both  $^1H$  and  $^{13}C$  NMR provide critical data for structural confirmation.

## $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum reveals the electronic environment and connectivity of the hydrogen atoms in the molecule.

### Experimental Protocol: $^1\text{H}$ NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Chloro-2-nitrotoluene** in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
  - Number of scans: 16
  - Relaxation delay: 1.0 s
  - Pulse width:  $90^\circ$
  - Acquisition time: 4.0 s
  - Spectral width: 16 ppm
- Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.

### $^1\text{H}$ NMR Data Summary

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~7.65	d	1H	~8.0	Ar-H
~7.45	t	1H	~8.0	Ar-H
~7.25	d	1H	~8.0	Ar-H
2.50	s	3H	-	-CH <sub>3</sub>

Note: The presented data is representative and based on established principles of NMR spectroscopy. Actual values can be found on spectral databases such as SpectraBase.<sup>[1]</sup>

#### Interpretation of the <sup>1</sup>H NMR Spectrum

The <sup>1</sup>H NMR spectrum of **3-Chloro-2-nitrotoluene** is expected to show four distinct signals. The singlet at approximately 2.50 ppm corresponds to the three equivalent protons of the methyl group. The aromatic region, between 7.25 and 7.65 ppm, displays signals for the three aromatic protons. The ortho and para positioning of the protons relative to the substituents on the ring leads to characteristic splitting patterns (doublets and a triplet), confirming the 1,2,3-substitution pattern.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the different carbon environments within the molecule.

#### Experimental Protocol: <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for <sup>1</sup>H NMR spectroscopy.
- Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
  - Technique: Proton-decoupled

- Number of scans: 1024
- Relaxation delay: 2.0 s
- Pulse width: 90°
- Spectral width: 200 ppm
- Processing: Apply a Fourier transform to the FID with an exponential line broadening of 1.0 Hz.

#### <sup>13</sup>C NMR Data Summary

Chemical Shift (δ) ppm	Assignment
~148.0	C-NO <sub>2</sub>
~135.0	C-Cl
~133.0	C-CH <sub>3</sub>
~132.0	Ar-CH
~128.0	Ar-CH
~125.0	Ar-CH
~20.0	-CH <sub>3</sub>

Note: The presented data is representative. For verified data, refer to spectral databases like SpectraBase.[\[1\]](#)

#### Interpretation of the <sup>13</sup>C NMR Spectrum

The proton-decoupled <sup>13</sup>C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in **3-Chloro-2-nitrotoluene**. The carbons directly attached to the electron-withdrawing nitro and chloro groups are shifted downfield. The carbon of the methyl group appears upfield at approximately 20.0 ppm. The remaining signals in the aromatic region correspond to the substituted and unsubstituted aromatic carbons.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

### Experimental Protocol: FTIR Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film is prepared between two potassium bromide (KBr) plates.
- **Instrumentation:** Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
- **Acquisition Parameters:**
  - Number of scans: 32
  - Resolution: 4  $\text{cm}^{-1}$
  - Spectral range: 4000-400  $\text{cm}^{-1}$
- **Processing:** A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.

### FTIR Data Summary

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (-CH <sub>3</sub> )
~1600-1450	Strong	Aromatic C=C skeletal vibrations
~1530 and ~1350	Strong, Sharp	Asymmetric and symmetric N-O stretch (NO <sub>2</sub> )
~1100-1000	Strong	C-Cl stretch
~800-700	Strong	C-H out-of-plane bending

Note: The presented data is representative. For verified data, refer to spectral databases like SpectraBase.<sup>[1]</sup>

### Interpretation of the IR Spectrum

The IR spectrum of **3-Chloro-2-nitrotoluene** displays characteristic absorption bands that confirm the presence of its key functional groups. The strong, sharp peaks at approximately 1530 cm<sup>-1</sup> and 1350 cm<sup>-1</sup> are indicative of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm<sup>-1</sup> and the C=C skeletal vibrations in the 1600-1450 cm<sup>-1</sup> region. The C-Cl stretching vibration is typically observed in the 1100-1000 cm<sup>-1</sup> range.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

### Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

- Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
- Mass Analysis: Scan a mass-to-charge (m/z) range of 50-500 Da using a quadrupole or time-of-flight (TOF) mass analyzer.

#### Mass Spectrometry Data Summary

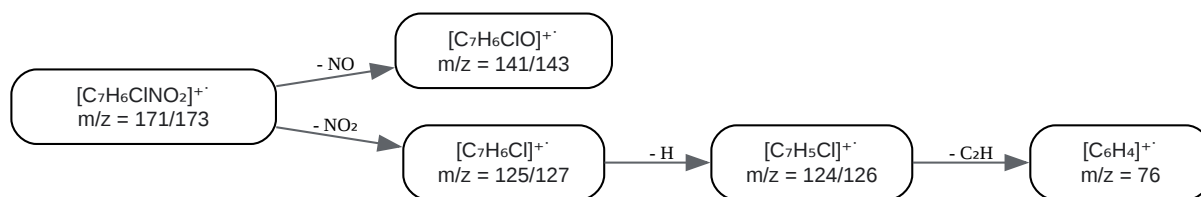
m/z	Relative Intensity (%)	Proposed Fragment
171/173	100 / 33	[M] <sup>+</sup> (Molecular Ion)
141	Moderate	[M - NO] <sup>+</sup>
125	Moderate	[M - NO <sub>2</sub> ] <sup>+</sup>
90	High	[C <sub>7</sub> H <sub>6</sub> ] <sup>+</sup>
89	High	[C <sub>7</sub> H <sub>5</sub> ] <sup>+</sup>

Note: The presented data is representative. For verified data, refer to spectral databases like SpectraBase.<sup>[1]</sup>

#### Interpretation of the Mass Spectrum

The mass spectrum of **3-Chloro-2-nitrotoluene** will show a molecular ion peak [M]<sup>+</sup> at m/z 171. Due to the natural abundance of chlorine isotopes (<sup>35</sup>Cl and <sup>37</sup>Cl in an approximate 3:1 ratio), an [M+2]<sup>+</sup> peak will be observed at m/z 173 with a relative intensity of about one-third of the molecular ion peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO<sub>2</sub> (46 Da), leading to fragment ions at m/z 141 and 125, respectively. Subsequent fragmentation of the aromatic ring can lead to the formation of other characteristic ions.



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Caption: Proposed mass spectrometry fragmentation pathway for **3-Chloro-2-nitrotoluene**.

## Conclusion

The collective analysis of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry data provides a comprehensive and unambiguous structural confirmation of **3-Chloro-2-nitrotoluene**. Each technique offers complementary information, from the carbon-hydrogen framework and functional group identification to the molecular weight and fragmentation patterns. This guide serves as a foundational reference for the spectroscopic characterization of this important chemical intermediate.

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## References

- 1. 3-Chloro-2-nitrotoluene | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]
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